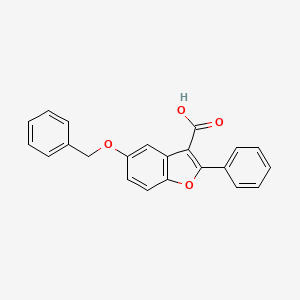![molecular formula C15H18N+ B11630848 2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11630848.png)
2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムは、縮合ベンゼン環とイソインドール環系を含むユニークな構造を持つ複素環式化合物です。
合成方法
合成経路と反応条件
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムの合成は、一般的にo-フェニレンジアミンと適切なケトンまたはアルデヒドとの縮合反応によって行われます。一般的な方法の1つは、塩酸やポリリン酸などの環化剤の存在下で、o-フェニレンジアミンとアセトンを反応させる方法です 。この反応は通常、還流条件下で行われ、生成物は再結晶などの標準的な手法で分離および精製されます。
工業的生産方法
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムの工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、触媒濃度などの反応条件の最適化は大規模合成に不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反応の分析
反応の種類
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムは、さまざまな化学反応を起こす可能性があり、以下を含みます。
酸化: この化合物は、対応するキノンまたはその他の酸化誘導体に酸化される可能性があります。
還元: 還元反応により、この化合物はジヒドロ誘導体などの還元型に変換されます。
置換: 求電子置換反応と求核置換反応により、さまざまな官能基を分子に導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が、適切な条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成される場合があり、置換反応によりさまざまな官能基化誘導体が生成される可能性があります。
科学研究への応用
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムは、いくつかの科学研究で応用されています。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌および抗がん特性を持つ生物活性分子としての可能性を示しています.
医学: さまざまな疾患の治療薬としての可能性を探るための研究が進められています。
産業: これは、染料、顔料、その他の工業用化学物質の開発に使用されています。
科学的研究の応用
2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。たとえば、その誘導体は、細胞分裂を阻害し、アポトーシスを誘導することによって、癌細胞の増殖を阻害する可能性があります .
類似の化合物との比較
類似の化合物
2,2,4-トリメチル-2,3-ジヒドロ-1H-1,5-ベンゾジアゼピン: この化合物は、類似の構造を持っていますが、異なる環系を持っています.
1,3-ジヒドロ-1,3,3-トリメチル-6-ニトロスピロ[2H-1-ベンゾピラン-2,2’-インドール]: 光異性化特性で知られています.
独自性
2,2,6-トリメチル-2,3-ジヒドロ-1H-ベンゾ[f]イソインドリウムは、その特定の環構造と3つのメチル基の存在により、その化学反応性と生物活性に影響を与え、ユニークな化合物です。
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Heterocyclic compounds with a similar ring structure, used in various pharmaceutical applications.
Triazole Derivatives: Known for their use in antifungal agents and other therapeutic applications.
Uniqueness
2,2,6-TRIMETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H18N+ |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
2,2,6-trimethyl-1,3-dihydrobenzo[f]isoindol-2-ium |
InChI |
InChI=1S/C15H18N/c1-11-4-5-12-7-14-9-16(2,3)10-15(14)8-13(12)6-11/h4-8H,9-10H2,1-3H3/q+1 |
InChIキー |
FCHDKEQQTMPENK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C[N+](C3)(C)C)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630767.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630773.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(4-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11630776.png)

![Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630783.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630786.png)
![(5E)-1-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11630790.png)
![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11630806.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630814.png)

![Methyl 5-cyano-4-(4-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630833.png)
![{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11630838.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11630839.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630844.png)
